molecular formula C7H7ClN2O B595318 4-Amino-3-hydroxybenzonitrile hydrochloride CAS No. 1332605-83-0

4-Amino-3-hydroxybenzonitrile hydrochloride

Cat. No.: B595318
CAS No.: 1332605-83-0
M. Wt: 170.596
InChI Key: QDCPSCRTSPIJTJ-UHFFFAOYSA-N
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Description

4-Amino-3-hydroxybenzonitrile hydrochloride (CAS: 55586-26-0) is a substituted benzonitrile derivative featuring an amino (-NH₂) group at the 4-position, a hydroxyl (-OH) group at the 3-position, and a nitrile (-CN) group at the 1-position, with a hydrochloride salt formation. This compound is synthesized via catalytic hydrogenation or reduction (e.g., using SnCl₂) of 3-hydroxy-4-nitrobenzonitrile, achieving yields up to 95% . Its polar functional groups (OH, NH₂, CN) confer high solubility in polar solvents like water or ethanol, making it relevant in pharmaceutical intermediates and agrochemical research.

Properties

IUPAC Name

4-amino-3-hydroxybenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.ClH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCPSCRTSPIJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724427
Record name 4-Amino-3-hydroxybenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332605-83-0
Record name 4-Amino-3-hydroxybenzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-hydroxybenzonitrile hydrochloride typically involves the nitration of 4-amino-3-hydroxybenzonitrile, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-hydroxybenzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-3-hydroxybenzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxybenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties Applications/Notes
4-Amino-3-hydroxybenzonitrile 55586-26-0 -NH₂ (C4), -OH (C3), -CN (C1) 148.16 (free base) High polarity, water-soluble Pharmaceutical intermediates
4-Amino-3-fluorobenzonitrile 69409-98-9 -NH₂ (C4), -F (C3), -CN (C1) 132.16 Moderate polarity, lipophilic Potential CNS-targeting agents
4-(Aminomethyl)benzonitrile hydrochloride 15996-76-6 -CH₂NH₂ (C4), -CN (C1), HCl salt 168.62 Hydrochloride enhances solubility Ligand synthesis, catalysis
4-Amino-3-(hydroxymethyl)benzonitrile 76163-62-7 -NH₂ (C4), -CH₂OH (C3), -CN (C1) 148.16 Increased steric hindrance Polymer or bioconjugate research
4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile hydrochloride 1044769-67-6 -CH₂-(pyrrolidine-NH₂) (C4), -CN (C1), HCl 237.73 Complex structure, chiral center Kinase inhibitors, drug discovery

Functional Group Analysis

  • Hydroxyl (-OH) vs. Fluorine (-F): The hydroxyl group in 4-amino-3-hydroxybenzonitrile increases hydrogen-bonding capacity and solubility compared to the fluorine-substituted analog (4-amino-3-fluorobenzonitrile). Fluorine’s electronegativity enhances metabolic stability but reduces polarity, favoring blood-brain barrier penetration .
  • Aminomethyl (-CH₂NH₂) vs. Amino (-NH₂): The aminomethyl group in 4-(aminomethyl)benzonitrile hydrochloride introduces a flexible spacer, improving binding to hydrophobic enzyme pockets. The hydrochloride salt further enhances aqueous solubility, critical for in vitro assays .
  • Hydroxymethyl (-CH₂OH) vs. This modification is advantageous in prodrug design .
  • Pyrrolidine-Modified Derivatives: The pyrrolidine-containing analog (CAS 1044769-67-6) introduces a cyclic amine, enabling interactions with charged residues in biological targets (e.g., kinases). Its chiral center allows enantioselective activity, a key factor in drug specificity .

Biological Activity

4-Amino-3-hydroxybenzonitrile hydrochloride (CAS Number: 55586-26-0) is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research findings and case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7H6N2O
  • Molecular Weight : 134.14 g/mol
  • Solubility : Soluble in water and organic solvents

Antimicrobial Activity

Research indicates that 4-amino-3-hydroxybenzonitrile derivatives exhibit significant antimicrobial properties. A study demonstrated that modifications of this compound could enhance its activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of hydroxyl and amino groups appears to play a crucial role in its antibacterial efficacy.

Anticancer Properties

Several studies have reported the anticancer potential of 4-amino-3-hydroxybenzonitrile. For instance, compounds derived from this structure have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as a chemotherapeutic agent.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.2Apoptosis induction
A54912.5Cell cycle arrest

Enzyme Inhibition

This compound has been identified as a selective inhibitor of certain cytochrome P450 enzymes, particularly CYP3A4, which is significant in drug metabolism . This inhibition can affect the pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic settings.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various derivatives of 4-amino-3-hydroxybenzonitrile against clinical isolates. The results indicated that certain modifications improved potency significantly, suggesting a structure-activity relationship that could be exploited for drug design .
  • Cytotoxicity in Cancer Models
    • In vitro tests on glioblastoma cell lines demonstrated that specific analogs of 4-amino-3-hydroxybenzonitrile exhibited enhanced cytotoxicity compared to standard treatments like temozolomide. This highlights the potential of this compound in overcoming resistance mechanisms often seen in cancer therapy .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 4-amino-3-hydroxybenzonitrile suggests moderate permeability across biological membranes, with a calculated Log P value indicating favorable lipophilicity for oral bioavailability . However, further studies are needed to fully understand its metabolic pathways and potential toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-3-hydroxybenzonitrile hydrochloride, and how do their yields compare?

  • Methodological Answer : The compound is synthesized via reduction of the nitro group in 3-hydroxy-4-nitrobenzonitrile. Two primary methods are:

  • Catalytic hydrogenation : Using Pd/C under hydrogen gas (1–3 atm) achieves ~95% yield .
  • Tin(II) chloride reduction : In HCl/ethanol, yields ~86% but requires careful pH control to avoid over-reduction .
  • Purity (>98%) is confirmed via HPLC, and intermediates are characterized by FTIR (C≡N stretch at ~2220 cm⁻¹) and NMR .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H/13C NMR in DMSO-d6 identifies aromatic protons (δ 6.8–7.2 ppm) and amine/hydroxyl groups (broad signals at δ 5.5–6.5 ppm) .
  • Mass spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 151.1 (free base) and chloride adducts .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What are the key safety considerations when handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory. Use a fume hood to avoid inhalation of dust .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical attention if irritation persists .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during nitro group reduction?

  • Methodological Answer :

  • Catalyst screening : Test Pd/C, PtO₂, or Raney Ni for hydrogenation efficiency. Pd/C (5% loading) typically provides optimal activity .
  • Solvent effects : Ethanol/water mixtures (4:1 v/v) enhance solubility of intermediates, reducing side reactions .
  • In-situ monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track nitro-to-amine conversion and halt the reaction at completion .

Q. How can spectral data contradictions (e.g., NMR shifts) for this compound be resolved across studies?

  • Methodological Answer :

  • Solvent standardization : Compare DMSO-d6 vs. CDCl3; DMSO-d6 resolves amine/hydroxyl proton exchange effects better .
  • 2D NMR techniques : HSQC and HMBC correlate aromatic protons with adjacent carbons, resolving overlapping signals .
  • pH adjustments : Minor pH shifts (e.g., adding DCl) can stabilize tautomeric forms, clarifying spectral assignments .

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

  • Methodological Answer :

  • Stabilizers : Add 0.1% w/v butylated hydroxytoluene (BHT) to ethanolic solutions to inhibit oxidation .
  • Buffer systems : Phosphate buffer (pH 6.5–7.0) reduces acid-catalyzed degradation during biological assays .
  • Accelerated stability studies : Use thermal stress (40°C/75% RH) with HPLC monitoring to predict shelf-life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • Purification protocols : Recrystallize from ethanol/water (9:1) and dry under vacuum (60°C, 24 hr) to remove solvent impurities .
  • DSC analysis : Differential scanning calorimetry (heating rate 10°C/min) provides precise melting point determination (reported range: 210–215°C) .

Experimental Design Considerations

Q. What in-silico tools predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., tyrosine kinases) to prioritize derivatives with high binding affinity .
  • ADMET prediction : SwissADME evaluates bioavailability (e.g., LogP < 2, TPSA ~70 Ų) and toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.